molecular formula C6H5N3O3 B13102747 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid CAS No. 352647-58-6

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid

Cat. No.: B13102747
CAS No.: 352647-58-6
M. Wt: 167.12 g/mol
InChI Key: RSDDKDKZUSDUIY-UHFFFAOYSA-N
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Description

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyanoethyl group and a carboxylic acid group attached to the oxadiazole ring

Preparation Methods

The synthesis of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable nitrile with a carboxylic acid derivative in the presence of a dehydrating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Specific details on the reaction conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The cyanoethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and processes, particularly in the development of new biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl and carboxylic acid groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:

    4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    4-(2-cyanoethyl)-1,2,5-thiadiazole-3-carboxylic acid: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.

    4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylate: An ester derivative of the compound These compounds share some chemical properties but differ in their reactivity, stability, and potential applications

Properties

CAS No.

352647-58-6

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H5N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-2H2,(H,10,11)

InChI Key

RSDDKDKZUSDUIY-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NON=C1C(=O)O)C#N

Origin of Product

United States

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